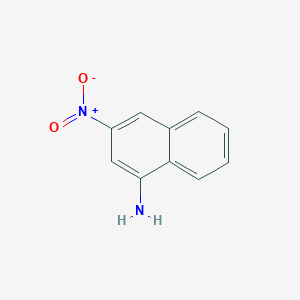

3-Nitronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3229-86-5 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-nitronaphthalen-1-amine |

InChI |

InChI=1S/C10H8N2O2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2 |

InChI Key |

FHVBVMVYNGVYDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within Nitroaromatic and Aminonaphthalene Chemical Space

3-Nitronaphthalen-1-amine is an organic compound that belongs to the class of nitroaromatic and aminonaphthalene derivatives. Its structure is characterized by a naphthalene (B1677914) core substituted with both a nitro group (-NO2) and an amino group (-NH2). This dual functionality places it at an interesting intersection of chemical properties.

Nitroaromatic compounds, defined by an aromatic ring system bearing at least one nitro group, are a significant class of industrial chemicals. nih.gov The nitro group is strongly electron-withdrawing, a property that influences the reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Nitroaromatics are crucial intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, and agricultural chemicals. numberanalytics.comresearchgate.net The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a pathway to aromatic amines. wikipedia.org

On the other hand, aminonaphthalenes, or naphthylamines, are derivatives of naphthalene that contain an amino group. These compounds are important building blocks in the synthesis of dyes and have been investigated for various applications, including as corrosion inhibitors and in the development of novel materials. jeires.comresearchgate.netresearchgate.net The amino group, being an activating group, increases the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. The development of new synthetic methods, such as copper-mediated annulation, continues to expand the structural diversity of aminonaphthalene derivatives available for research. rsc.org

The presence of both a deactivating nitro group and an activating amino group on the same naphthalene skeleton in this compound results in a unique electronic and reactivity profile, making it a subject of interest in synthetic and materials chemistry.

Historical Development and Significance in Organic Synthesis Research

Historically, aromatic nitro compounds have been central to the advancement of organic chemistry, particularly as precursors for aromatic amines and their derivatives. scispace.com The synthesis of nitroaromatics is a well-established industrial process, primarily achieved through electrophilic nitration using a mixture of nitric and sulfuric acids. nih.govnumberanalytics.comresearchgate.net This method allows for the introduction of the nitro group onto an aromatic substrate. nih.gov

The synthesis of specific isomers of nitronaphthalenamines, like 3-Nitronaphthalen-1-amine, often requires more nuanced synthetic strategies to control the regioselectivity of the substitutions. Research has explored various synthetic routes, including the direct nitration of naphthalene (B1677914) derivatives and the manipulation of functional groups on pre-existing substituted naphthalenes. For instance, the synthesis of the related compound 4-nitronaphthalen-1-amine involves the reaction of 1-nitronaphthalene (B515781) with hydroxylamine (B1172632) hydrochloride in the presence of a base. chemicalbook.com Another approach involves the diazotization of a nitronaphthylamine followed by subsequent reactions to yield a different nitronaphthalene derivative, highlighting the interconvertibility of these compounds. researchgate.net

This compound and its isomers serve as valuable intermediates in organic synthesis. The amino group can be readily modified or used to direct further substitutions, while the nitro group can be reduced to an amine, providing a route to diaminonaphthalenes, or can participate in other transformations. wikipedia.orgresearchgate.net The ability to selectively react one functional group in the presence of the other is a key aspect of its utility in the synthesis of more complex molecules.

Overview of Current Research Trajectories and Scope of Investigation into 3 Nitronaphthalen 1 Amine

Synthesis via Functional Group Interconversions on Naphthalene (B1677914) Scaffolds

Derivatization from Halogenated Naphthalene Precursors

A common and versatile approach to synthesizing functionalized naphthalenes involves the use of halogenated precursors. The halogen atom acts as a leaving group, facilitating the introduction of other functionalities through various chemical transformations.

Halogenation and Subsequent Nucleophilic or Reductive Transformations

The synthesis often begins with the halogenation of a naphthalene derivative. For instance, the bromination of 1-nitronaphthalene (B515781) can be achieved using bromine in the presence of a catalyst like iron or aluminum bromide. evitachem.com The reaction conditions must be carefully controlled to direct the bromination to the desired position on the naphthalene ring. evitachem.com

Once the halogenated nitronaphthalene is obtained, it can undergo several transformations:

Nucleophilic Aromatic Substitution (SNA r): The halogen atom, activated by the electron-withdrawing nitro group, can be displaced by a nucleophile. evitachem.comresearchgate.netmdpi.com For example, reacting a halonitronaphthalene with an amine can introduce an amino group. The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by the elimination of the halide ion. mdpi.comacs.org The reactivity is enhanced when the halogen is ortho or para to the nitro group. researchgate.net

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium-on-carbon catalyst. evitachem.com This reduction can be performed while leaving the halogen atom intact, providing a route to halo-aminonaphthalenes which can be further functionalized.

For example, 4-chloro-1-nitronaphthalene can be reacted with ammonia (B1221849) to produce 4-nitro-1-naphthylamine (B40213). orgsyn.org Similarly, the bromine atom in compounds like 7-bromo-1-nitronaphthalene (B180293) can be substituted by nucleophiles such as amines or alkoxides. evitachem.com

Advanced Synthetic Techniques and Catalytic Systems

Modern synthetic chemistry offers several advanced techniques that provide more efficient, selective, and environmentally friendly routes to nitroaromatic compounds and their derivatives.

Mechanochemical Approaches for Nitroaromatic Reduction

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), has emerged as a sustainable method for chemical synthesis. dntb.gov.uanih.govgrafiati.com Catalytic transfer hydrogenation (CTH) of aromatic nitro compounds using ammonium (B1175870) formate (B1220265) as a hydrogen source can be effectively carried out via mechanochemical ball milling. dntb.gov.uanih.govmdpi.com This solvent-free or low-solvent approach is considered a clean and facile method for producing substituted anilines. dntb.gov.uanih.gov

While this method is broadly applicable and tolerates various functional groups, the reduction of polyaromatic nitro derivatives like 1-nitronaphthalene can be more challenging, sometimes resulting in lower yields or requiring longer reaction times compared to simpler nitroaromatics. mdpi.com

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds and functionalizing aromatic rings. researchgate.netrsc.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a reliable method for coupling aryl halides or triflates with amines to form arylamines. rsc.orgacs.org It has been extended to the amination of nitroarenes, providing a direct route to substituted anilines and streamlining multi-step syntheses. acs.org For example, nitroarenes can react with various primary and secondary amines in the presence of a palladium catalyst and a base to yield the corresponding aniline (B41778) derivatives. acs.org This method has been applied to substrates like 2-nitronaphthalene. acs.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and is catalyzed by palladium and copper complexes. chim.it It has been used in the synthesis of various alkynylnaphthalene derivatives. For instance, 1-amino-2-iodonaphthalene can be coupled with trimethylsilylacetylene, followed by desilylation, to produce 2-ethynylnaphthalen-1-amine. chim.it

These catalytic systems offer high efficiency and selectivity in the construction of complex naphthalene derivatives. mdpi.com

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(acac)2/BrettPhos, K3PO4 | 2-Nitronaphthalene | Substituted N-Aryl-2-naphthylamine | acs.org |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, i-Pr2NH | 1-Amino-2-iodonaphthalene | 1-Amino-2-(trimethylsilylethynyl)naphthalene | chim.it |

Oxidative Routes for Nitroarene Synthesis from Aryl Amines

An alternative to direct nitration for synthesizing nitroarenes is the oxidation of the corresponding aryl amines. hilarispublisher.commdpi.comresearchgate.net This approach can be advantageous as it avoids the regioselectivity issues often encountered in electrophilic nitration. hilarispublisher.com However, a significant challenge is controlling the oxidation to prevent the formation of side products like nitroso, azo, or azoxy compounds. hilarispublisher.comresearchgate.net

Various oxidizing agents and catalytic systems have been developed to achieve selective oxidation:

Peroxyacids: Reagents like peracetic acid and meta-chloroperbenzoic acid (m-CPBA) have been used for the oxidation of anilines to nitroarenes. researchgate.net Trifluoroperacetic acid has shown higher yields, especially for weakly basic amines. mdpi.comresearchgate.net

Hydrogen Peroxide with Catalysts: Hydrogen peroxide, a green oxidant, can be used with various catalysts. For instance, a base-promoted oxidation of anilines with hydrogen peroxide can yield nitroarenes. mdpi.comsemanticscholar.org The strength of the base can influence the selectivity of the reaction, with stronger bases favoring the formation of nitro compounds. semanticscholar.org

Sodium Perborate: This reagent has been effective in oxidizing anilines with electron-withdrawing groups to the corresponding nitro derivatives. hilarispublisher.com

The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity. hilarispublisher.com For example, reaction temperature can be a critical factor; higher temperatures often favor the formation of nitroarenes, while room temperature may lead to nitroso derivatives. hilarispublisher.com

| Oxidizing System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Peracetic Acid | Substituted Anilines | Can produce good yields, but azoxyarenes can be byproducts. | researchgate.net |

| m-CPBA | Substituted Anilines | Effective for a range of anilines, including ortho-substituted ones. | mdpi.com |

| H2O2 / Base (e.g., NaOMe) | Electron-rich and electron-poor anilines | Selectivity can be controlled by base strength; a strong base favors nitroarenes. | semanticscholar.org |

| Sodium Perborate | Anilines with electron-withdrawing groups | Smooth oxidation to nitro derivatives. | hilarispublisher.com |

Strategic Development of Synthetic Routes for Related Naphthalene Amino-Nitro Derivatives

The synthesis of naphthalene derivatives bearing both amino and nitro groups requires careful strategic planning. The strong directing effects of these substituents must be considered when designing a synthetic route. internationalscholarsjournals.com

One common strategy involves the nitration of a protected aminonaphthalene, such as an acetyl-α-naphthylamine, followed by deprotection. orgsyn.org For example, 4-nitro-1-naphthylamine can be prepared by the nitration of acetyl-α-naphthylamine. orgsyn.org

Another strategy is the partial reduction of a dinitronaphthalene. For instance, 1,5-dinitronaphthalene (B40199) can be selectively reduced to 5-nitro-1-naphthylamine. internationalscholarsjournals.comresearchgate.net

In some cases, unexpected reactions can provide novel synthetic pathways. For example, the diazotization of 5-nitronaphthylamine followed by treatment with aqueous copper sulfate (B86663) solution unexpectedly yielded 1-nitronaphthalene through a deamination process, rather than the expected hydroxyl-substituted product. internationalscholarsjournals.comresearchgate.net

The synthesis of more complex derivatives, such as polyaminonaphthalenes from polynitro compounds, can be challenging. For example, catalytic hydrogenation may not be suitable for preparing polyaminonaphthalenes from precursors with three or four nitro groups in the α-positions. lookchem.com In such cases, alternative multi-step routes involving sequential nitration, reduction, and amination steps are necessary. lookchem.comrsc.org

Reactivity of the Amino Group

The amino group at the 1-position of the naphthalene ring is a key site for numerous chemical reactions, enabling the synthesis of a diverse array of derivatives.

Diazotization Reactions and Subsequent Transformations (e.g., Deamination)

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This typically involves treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid like sulfuric acid. rsc.org The resulting diazonium salt is a versatile intermediate that can undergo various subsequent transformations. lkouniv.ac.in

One significant transformation is deamination, the replacement of the diazonium group with a hydrogen atom. lkouniv.ac.insemanticscholar.org This reaction effectively removes the amino group from the aromatic ring. A common method to achieve this is by treating the diazonium salt with a reducing agent. For instance, the use of an alcohol-cuprous oxide mixture can lead to the formation of β-nitronaphthalene in nearly quantitative yields. rsc.org Other reagents like hypophosphorous acid (H₃PO₂) are also widely used for the reductive deamination of aromatic amines. lkouniv.ac.inresearchgate.net

The general scheme for deamination can be represented as:

Diazotization: Ar-NH₂ + HNO₂ + H⁺ → Ar-N₂⁺ + 2H₂O

Deamination (Reduction): Ar-N₂⁺ + [H] → Ar-H + N₂ + H⁺

This two-step process is valuable in synthetic organic chemistry as the amino group can be used to direct other substituents to specific positions on the aromatic ring before being removed. semanticscholar.org

Condensation Reactions, including Anil Formation

The amino group of this compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as anils or azomethines. rsc.orgwikipedia.org These reactions involve the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (-C=N-). researchgate.netscispace.com

This compound has been shown to condense with various aldehydes to produce stable anils. rsc.org The formation of these Schiff bases is a fundamental reaction in organic synthesis and is crucial for creating molecules with diverse applications. wikipedia.orgnih.gov

The general reaction can be depicted as: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O (where Ar represents the 3-nitronaphthalen-1-yl group and R is an alkyl or aryl group)

N-Functionalization: Acylation, Alkylation, and Heterocycle Formation

The nitrogen atom of the amino group can be functionalized through various reactions, including acylation, alkylation, and the formation of heterocyclic structures.

Acylation: This involves the reaction of this compound with acylating agents like acid chlorides or anhydrides. For example, reaction with benzoyl chloride via the Schotten-Baumann reaction yields the corresponding benzoyl derivative. rsc.org Similarly, N-(3-nitronaphthalen-1-yl)acetamide can be synthesized through the acetylation of 3-nitronaphthalene. Reductive acetylation, using zinc dust and acetic anhydride, can simultaneously reduce the nitro group and acetylate the resulting amino groups to form compounds like NN'-Diacetyl-1,3-naphthalenediamine. rsc.org

Alkylation: The amino group can also be alkylated. For instance, N-methylation can be achieved by treating the corresponding bromo-substituted amine with methyl lithium followed by dimethyl sulfate. chim.it

Heterocycle Formation: The amino group is a key component in the synthesis of various nitrogen-containing heterocyclic compounds. For example, ortho-amino(alkynyl)naphthalenes, which can be derived from aminonaphthalenes, undergo heterocyclization reactions to form pyrrole (B145914) rings. chim.it Furthermore, meta-substituted anilines can be synthesized through a one-pot, three-component reaction involving a 1,3-diketone, acetone, and an amine, leading to the formation of a new benzene (B151609) ring. beilstein-journals.org

Reactivity of the Nitro Group

The nitro group at the 3-position is a strong electron-withdrawing group, which significantly influences the reactivity of the naphthalene ring and can itself be transformed into other functional groups.

Reduction Reactions to Amine and Other Nitrogen-Containing Functionalities

The reduction of the nitro group is one of its most important transformations, providing a route to various other nitrogen-containing functionalities, most notably the amino group. wikipedia.orgcommonorganicchemistry.com The product of the reduction depends on the specific reagents and reaction conditions used. surendranatheveningcollege.com

Reduction to Amines: The complete reduction of the nitro group to an amino group (-NH₂) yields naphthalene-1,3-diamine. This transformation can be achieved using a variety of reducing agents. nih.gov Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid (Béchamp reduction). wikipedia.orgwikipedia.org

Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective for this conversion. wikipedia.orgcommonorganicchemistry.com A process using sulfur dioxide in a sulfuric acid medium in the presence of a catalyst like hydriodic acid has also been developed. google.com

Partial Reduction: Under milder conditions, the nitro group can be partially reduced to form intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) derivatives. wikipedia.orgnih.gov For example, zinc dust with ammonium chloride can reduce nitro compounds to hydroxylamines. wikipedia.org

The general pathway for the six-electron reduction of a nitro group to an amine involves these intermediates. nih.gov

| Reducing Agent/System | Product | Reference |

| H₂/Pd-C, H₂/Raney Nickel, PtO₂ | Amine | wikipedia.orgcommonorganicchemistry.com |

| Fe/HCl (Béchamp reduction) | Amine | wikipedia.orgwikipedia.org |

| Sn/HCl, Zn/HCl | Amine | surendranatheveningcollege.com |

| SnCl₂ | Amine | wikipedia.org |

| Na₂S₂O₄ (Sodium hydrosulfite) | Amine | wikipedia.org |

| Zn/NH₄Cl | Hydroxylamine (B1172632) | wikipedia.org |

| LiAlH₄ (for aromatic nitro compounds) | Azo compounds | commonorganicchemistry.com |

Reactivity in Electron-Deficient Systems

The strong electron-withdrawing nature of the nitro group deactivates the naphthalene ring towards electrophilic substitution, making such reactions more difficult. surendranatheveningcollege.com However, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. surendranatheveningcollege.com

The presence of the nitro group also makes the aromatic system electron-deficient, which can influence its participation in certain reactions. For instance, nitroarenes bearing electron-withdrawing substituents have been shown to react with dienes in polar Diels-Alder reactions. researchgate.net The electron-deficient character is a key factor in the reactivity of nitro-substituted aromatic compounds. researchgate.net

Transformations Involving the Naphthalene Ring System

The naphthalene core of this compound is susceptible to a range of chemical transformations, including electrophilic substitution, cycloaddition, and photochemical reactions. These reactions are influenced by the electronic effects of the existing amino and nitro substituents.

Electrophilic Aromatic Substitution Reactions (e.g., Bromination)

The naphthalene ring system is inherently reactive towards electrophiles. However, the substituents on the ring, an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂), exert significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. vaia.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. vaia.com

In the case of this compound, the positions activated by the amino group are C2 and C4, as well as the C5 and C7 positions in the adjacent ring. The nitro group at C3 deactivates the ring, particularly the adjacent C2 and C4 positions, and would direct incoming electrophiles to positions C5 and C7. The interplay of these directing effects determines the final substitution pattern.

Bromination:

A notable example of an EAS reaction is bromination. The reaction of this compound with bromine is expected to yield a brominated product. rsc.org The exact position of bromination will depend on the reaction conditions, such as the solvent and the presence of a catalyst. For instance, bromination of 1-nitronaphthalene can be achieved using molecular bromine in oleum. The presence of the activating amino group in this compound would likely facilitate bromination under milder conditions compared to 1-nitronaphthalene itself.

Research on related compounds, such as the bromination of 1-nitronaphthalene, provides insights into potential outcomes. The bromination of 1-nitronaphthalene in the presence of an iron catalyst can lead to the formation of 1-bromo-5-nitronaphthalene. google.com In the context of this compound, the powerful activating effect of the amino group would likely direct the bromine to the C2 or C4 position.

| Substituent | Directing Effect | Favored Positions for Substitution | Example Reaction |

|---|---|---|---|

| -NH₂ (Amino) | Activating, Ortho/Para-directing | 2, 4, 5, 7 | Bromination |

| -NO₂ (Nitro) | Deactivating, Meta-directing | 5, 7 | Nitration |

| -OH (Hydroxyl) | Activating, Ortho/Para-directing | Ortho/Para positions | Nitration |

| -Br (Bromo) | Deactivating, Ortho/Para-directing | Meta to the bromine | Nitration |

Cycloaddition Reactions (e.g., Diels-Alder)

The naphthalene ring system can participate as a dienophile in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups like the nitro group. researchgate.netresearchgate.net These reactions typically require a reactive diene and often proceed under thermal conditions or high pressure. mdpi.com The nitro group enhances the dienophilic character of the naphthalene double bond. researchgate.net

In the case of this compound, the C3-C4 double bond, being adjacent to the electron-withdrawing nitro group, is expected to be the most reactive dienophilic site. The reaction with a suitable diene, such as Danishefsky's diene, would lead to the formation of a polycyclic adduct. researchgate.net The initial cycloadducts from reactions involving nitro-aromatics often undergo subsequent elimination of nitrous acid to yield an aromatized product. researchgate.netresearchgate.net

Studies on nitronaphthalenes have shown that they can act as dienophiles in normal electron demand Diels-Alder reactions to produce phenanthrene (B1679779) derivatives. researchgate.netresearchgate.net The presence of the amino group in this compound might influence the reactivity and regioselectivity of the cycloaddition, potentially through electronic or steric effects.

| Dienophile | Diene | Reaction Conditions | Major Product Type | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene | Danishefsky's diene | Thermal | Hydroxyphenanthrene derivatives | researchgate.net |

| 2-Nitronaphthalene | Danishefsky's diene | Thermal | Hydroxyphenanthrene derivatives | researchgate.net |

| 1,3-Dinitronaphthalene | Danishefsky's diene | Thermal | Hydroxyphenanthrene derivatives (primary cycloadducts also isolated) | researchgate.net |

| 1-Nitronaphthalene | 1-methoxy-3-trimethylsilyloxi-1,3-butadiene | 40°C, 11.5 kbar | Aromatized adducts | mdpi.com |

Photochemical Transformations and Excited State Reactivity

Nitronaphthalenes exhibit rich and complex photochemistry. rsc.orgwalshmedicalmedia.com Upon absorption of light, they are promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. walshmedicalmedia.comacs.org The excited triplet state of nitronaphthalenes is often the key reactive intermediate in their photochemical transformations. rsc.orgnih.gov

For 1-nitronaphthalene, the excited triplet state can react with other species. For instance, it can oxidize nitrite to nitrogen dioxide. rsc.orgnih.gov It has also been shown that irradiated 1-nitronaphthalene can produce hydroxyl radicals. rsc.org The photoreactivity of nitronaphthalene derivatives can be influenced by the solvent and the presence of other substances like oxygen. researchgate.net

The excited state dynamics of nitronaphthalenes, including intersystem crossing and decay pathways, have been the subject of detailed studies. acs.orgd-nb.info These studies reveal that the decay of the excited state can occur through multiple channels, including relaxation to the ground state and formation of intramolecular charge-transfer states. walshmedicalmedia.com The specific pathways and their efficiencies are sensitive to the substitution pattern on the naphthalene ring. acs.org For this compound, the presence of the amino group, a strong electron donor, is expected to significantly influence its excited state properties and photochemical reactivity compared to unsubstituted nitronaphthalenes.

| Compound | Excited State | Observed Reactions/Pathways | Reference |

|---|---|---|---|

| 1-Nitronaphthalene | Triplet (³1NN) | Oxidation of nitrite, production of hydroxyl radicals, quenching by oxygen | rsc.orgnih.govacs.org |

| 2-Nitronaphthalene | Singlet/Triplet | Efficient intersystem crossing to the triplet state | acs.orgd-nb.info |

| 2-Methyl-1-nitronaphthalene | Singlet/Triplet | Intersystem crossing and conformational relaxation to an intramolecular charge-transfer state | walshmedicalmedia.comacs.org |

Investigations into Structure-Reactivity Relationships

The chemical reactivity of this compound is a direct consequence of its molecular structure. The positions of the nitro and amino groups on the naphthalene ring, and their electronic properties, are the primary determinants of the molecule's reactivity in various chemical transformations.

The electron-donating amino group and the electron-withdrawing nitro group have opposing effects on the electron density of the naphthalene ring. This push-pull electronic arrangement can lead to unique reactivity patterns. For instance, in electrophilic aromatic substitution, the activating effect of the amino group will dominate, directing incoming electrophiles to specific positions.

In cycloaddition reactions, the electron-withdrawing nitro group is crucial for activating the naphthalene system as a dienophile. The position of this group dictates which double bond of the naphthalene ring is most susceptible to attack by a diene.

The photochemical behavior is also intimately linked to the molecular structure. The relative orientation of the nitro and amino groups can influence the energies and lifetimes of the excited states, thereby affecting the photochemical reaction pathways and quantum yields. Structure-activity relationship studies on various nitro-aromatic compounds have shown that the orientation of the nitro group relative to the aromatic plane can significantly impact their properties. researchgate.net

Spectroscopic and Crystallographic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 3-Nitronaphthalen-1-amine. It allows for the precise mapping of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides specific information about the chemical environment of the hydrogen atoms in this compound. The aromatic protons of the naphthalene (B1677914) ring system typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The chemical shifts and splitting patterns of these protons are influenced by the positions of the nitro and amino substituents. The protons of the amino (-NH₂) group are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. libretexts.org For instance, in related nitro-substituted naphthalenamine compounds, the amino protons have been observed as a broad singlet. rsc.org

Table 1: Representative ¹H NMR Spectral Data

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.5 |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and the specific isomeric form of the compound.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to analyze the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom in the naphthalene ring and any substituent groups. The carbons attached to the electron-withdrawing nitro group and the electron-donating amino group exhibit characteristic chemical shifts. Aromatic carbons in similar structures are typically found in the range of δ 100-150 ppm. rsc.org The carbon bearing the nitro group is generally shifted downfield, while the carbon attached to the amino group is shifted upfield.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 100 - 150 |

| Carbon attached to -NO₂ | Downfield shifted |

Note: Precise chemical shifts are dependent on the solvent and specific molecular environment.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. columbia.eduthieme-connect.com HSQC experiments correlate directly bonded proton and carbon atoms, while HMBC experiments reveal longer-range couplings (2-4 bonds), which helps to piece together the entire molecular structure by identifying neighboring atoms. columbia.edunih.gov These techniques are particularly useful for distinguishing between isomers and confirming the precise substitution pattern on the naphthalene ring. unina.it

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the nitro (-NO₂) and amino (-NH₂) groups, as well as the aromatic C-H and C=C bonds of the naphthalene ring.

Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The nitro group exhibits two strong stretching vibrations: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1380 cm⁻¹. wpmucdn.com The C-N stretching vibration for aromatic amines is usually observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching and naphthalene ring stretching vibrations are also present. internationalscholarsjournals.comresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend | 1580 - 1650 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1380 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound molecule. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the naphthalene ring system gives rise to intramolecular charge transfer (CT) characteristics. nih.gov This CT character can significantly influence the absorption spectrum. acs.org

The UV-Vis spectrum of nitronaphthalene derivatives typically shows absorption bands corresponding to π-π* transitions of the aromatic system. internationalscholarsjournals.com The position and intensity of these bands can be affected by the solvent polarity, with more polar solvents often causing a red shift (bathochromic shift) in the absorption maximum of bands with charge transfer character. internationalscholarsjournals.comresearchgate.net Studies on related aminonitronaphthalene compounds have shown that the introduction of an amino group can lead to new absorption bands and a significant increase in the molar absorptivity. capes.gov.br The electronic spectra of such "push-pull" systems are of interest for their potential applications in nonlinear optics and as fluorescent probes. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular weight of this compound is 188.18 g/mol . bldpharm.com In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 188.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (-NO₂) and the loss of nitric oxide (NO). researchgate.net For aminonaphthalenes, a characteristic fragmentation is the loss of hydrogen cyanide (HCN). psu.edu The fragmentation of 1-nitronaphthalene (B515781) has been shown to involve the loss of the nitro group to give an ion at m/z 127, as well as the loss of NO. researchgate.net The presence of both the amino and nitro groups in this compound will lead to a complex fragmentation pattern that can be analyzed to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. rsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Nitronaphthalene |

| 5-Nitronaphthylamine |

| 3-Amino-1,4-dioxo-naphthalene |

| 3-Nitroaniline |

| 4-Aminonaphthalene-2-carboxylic acid |

| 3-Nitronaphthalene-2-carboxylic acid |

| 2-Methyl-5-(4-nitro-naphthalen-1-yl)-pyridine |

| 2-(4-Nitronaphthalen-1-yl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate |

| 4-[5-(4-Nitro-naphthalen-1-yl)-pyridin-2-ylmethyl]-morpholine HCl salt |

| 4-(5-Bromo-pyridin-2-ylmethyl)-morpholine |

| 1,3-Dinitronaphthalene |

| 3-Nitro-1-naphthoic acid |

| 3-Nitronaphthalene-1-carboxamide |

| 3-Nitronaphthalene-1-carbonyl chloride |

| 5-Amino-1-nitronaphthalene |

| 3-Amino-7-nitronaphthalene-1,5-disulphonic acid |

| 2-(3-(Dimethylamino)phenyl)naphthalen-1-amine |

| 2-Bromonaphthylamine |

| 3-(N,N-dimethylamino)phenylboronic acid |

| 3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-amine |

| 2-Bromo-4-methylaniline |

| 3-Methoxyphenylboronic acid |

| 6-Amino-3'-(dimethylamino)-[1,1'-biphenyl]-3-carbonitrile |

| 4-Amino-3-bromobenzonitrile |

| 2-Nitronaphthalene |

| 1-Methoxy-4-nitronaphthalene |

| 4-Amino-1,8-naphthalimide |

| 3-Amino-1,8-naphthalimide |

| 3-(Dimethylamino)propanenitrile |

| 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol |

| Naphthalen-1-ol |

| 6,8-Dibutoxy-2,3-dichloro-5-hydroxynaphthalene-1,4-dione |

X-ray Crystallography for Solid-State Molecular Architecture

As of now, a single-crystal X-ray diffraction structure for this compound (CAS 3229-86-5) is not publicly documented. However, extensive crystallographic studies on closely related nitronaphthylamine derivatives, such as 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, provide a robust framework for predicting its solid-state characteristics. iucr.orgresearchgate.net These studies reveal common patterns in molecular conformation, intermolecular interactions, and crystal packing that are dictated by the naphthalene core and its nitro and amine substituents.

Based on analogous structures, the naphthalene ring system of this compound is expected to be nearly planar. The nitro group's orientation relative to this plane is of particular interest. In the crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine, the nitro group on the naphthalene system is almost coplanar with the ring, with a small dihedral angle of 5.6(4)°. iucr.orgresearchgate.net This planarity is often stabilized by intramolecular interactions. The amine group, being a hydrogen bond donor, will also adopt a conformation that optimizes its participation in intermolecular bonding.

The solid-state structure of this compound would be significantly influenced by a combination of strong and weak intermolecular forces.

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, while the nitro group (-NO₂) is an effective hydrogen bond acceptor. This allows for the formation of robust intermolecular N-H···O hydrogen bonds, linking adjacent molecules into chains or more complex networks. iucr.orgmdpi.com

π-π Stacking: The electron-rich naphthalene core facilitates π-π stacking interactions. iucr.org These interactions, where aromatic rings stack on top of each other, are crucial for the stabilization of the crystal lattice. In related structures, centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 4.0 Å. iucr.orgresearchgate.net The presence of both electron-donating (amine) and electron-withdrawing (nitro) groups can modulate the electronic character of the aromatic system, influencing the strength of these stacking interactions. chemsrc.com

Table 2: Illustrative Crystallographic Data for a Related Compound: 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine iucr.org

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁Br₂N₃O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3675 (4) |

| b (Å) | 8.5812 (5) |

| c (Å) | 12.2691 (5) |

| α (°) | 76.973 (4) |

| β (°) | 81.053 (4) |

| γ (°) | 76.302 (5) |

| Volume (ų) | 829.00 (8) |

| Key Interaction Distances | π-π centroid distances: 3.5295 (16) – 3.9629 (18) Å |

Note: This data is for a derivative and serves as an example of the crystallographic parameters found in this class of compounds.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. mdpi.comrsc.orgnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact are highlighted as red spots, providing a clear picture of interactions such as hydrogen bonds. nih.gov

For a molecule like this compound, a Hirshfeld analysis would decompose the crystal packing into contributions from different atom-pair contacts. Based on analyses of similar nitro-amino-aromatic compounds, the most significant contributions to the Hirshfeld surface area are expected to come from O···H/H···O, H···H, and C···H/H···C contacts. rsc.org

O···H/H···O contacts would represent the N-H···O hydrogen bonds and weaker C-H···O interactions, likely accounting for a substantial portion of the surface.

H···H contacts are ubiquitous and represent van der Waals forces.

C···H/H···C contacts can indicate C-H···π interactions.

C···C contacts would provide evidence for π-π stacking interactions.

Table 3: Expected Contributions to Hirshfeld Surface for this compound Based on Analogous Structures rsc.orgwikipedia.org

| Contact Type | Expected Contribution (%) | Interaction Represented |

| O···H / H···O | 30 - 45% | N-H···O and C-H···O Hydrogen Bonds |

| H···H | 30 - 35% | van der Waals forces |

| C···H / H···C | 8 - 12% | C-H···π interactions |

| C···C | 5 - 10% | π-π stacking |

Note: These percentages are illustrative, based on published data for structurally related nitronaphthylamine derivatives.

Theoretical and Computational Chemistry Studies of 3 Nitronaphthalen 1 Amine

Electronic Structure and Ground State Properties

Studies on related aminonaphthalene and nitronaphthalene compounds frequently employ Density Functional Theory (DFT) to investigate their electronic structure and ground state properties.

Excited State Dynamics and Photophysical Processes

The photophysics of nitroaromatic compounds are complex and often characterized by highly efficient non-radiative decay pathways. Advanced computational methods are required to model these processes accurately.

Role of Charge Transfer (CT) States in Photophysics

Theoretical studies on aminonitronaphthalenes, such as the isomeric 5-amino-1-nitronaphthalene, reveal the critical role of charge transfer (CT) states in their photophysical behavior. nih.gov Nitroaromatic compounds are typically non-fluorescent due to rapid non-radiative decay of their excited states. nih.gov However, the introduction of an electron-donating amine group to the naphthalene (B1677914) ring, which also contains an electron-withdrawing nitro group, establishes a "push-pull" architecture. This structure is conducive to the formation of an excited state with significant charge transfer character. nih.govrsc.org

Upon photoexcitation, the molecule transitions to a Franck-Condon (S₁) excited state that possesses a pronounced CT character. nih.gov Computational analyses, such as Time-Dependent Density Functional Theory (TD-DFT), show that the dipole moment of this excited state can be substantially larger than that of the ground state, indicating a significant redistribution of electron density from the amino group (donor) to the nitronaphthalene moiety (acceptor). nih.gov For instance, in 5-amino-1-nitronaphthalene, the dipole moment of the excited state is calculated to be about twice as large as the ground-state dipole moment. nih.gov

This charge transfer state is central to the molecule's photophysics. While the strong electron-donating amine group can suppress one non-radiative pathway, intersystem crossing (ISC), it simultaneously facilitates non-radiative deactivation through CT pathways. nih.gov The balance between radiative decay (fluorescence) and these non-radiative CT pathways is delicate and heavily influenced by factors such as the substitution pattern and the surrounding solvent environment. nih.gov

Computational Investigation of Fluorescence Enhancement Strategies

Computational chemistry has been instrumental in devising strategies to overcome the inherent fluorescence quenching of nitronaphthalene. A key challenge is to slow the rapid non-radiative decay processes that the nitro group induces. nih.gov Theoretical studies have demonstrated that a powerful strategy is the strategic placement of electron-donating substituents.

One of the most effective computed strategies involves attaching the electron-donating group, such as an amine, to the naphthalene ring that does not bear the nitro group. nih.gov This specific arrangement has been shown to induce a dramatic, up to 7000-fold, increase in the singlet-excited-state lifetime of 1-nitronaphthalene (B515781). nih.gov The rationale, supported by calculations, is that this substitution pattern alters the balance of decay rates along radiative and non-radiative pathways, making fluorescence a competitive process. nih.gov

Computational models illustrate two distinct mechanisms depending on the nature of the donor group:

Strong Donors (e.g., Amino Group): A strong electron-donating amine group effectively suppresses intersystem crossing (ISC), which is a major non-radiative decay channel. However, it also promotes deactivation through charge-transfer pathways, a process that can be enhanced in polar solvents. nih.gov

Weaker Donors (e.g., N-Amide Group): A weaker electron-donating group, like an N-amide, does not induce as strong a CT character in the excited state. This moderation is beneficial as it slows down ISC sufficiently to allow for longer singlet excited-state lifetimes without excessively promoting CT-based non-radiative decay. nih.gov

These computational findings provide a design paradigm: by carefully selecting the electron-donating strength of the substituent and its position relative to the nitro group, it is possible to control the excited-state dynamics and "turn on" fluorescence in otherwise non-emissive nitroaromatic compounds. nih.gov

Solvent Effects on Excited State Behavior (e.g., QM/MM Simulations)

The behavior of push-pull chromophores like 3-Nitronaphthalen-1-amine in the excited state is highly sensitive to the solvent environment. nih.govresearchgate.net Computational methods, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are powerful tools for investigating these effects. nih.govresearchgate.net In these models, the chromophore is treated with a high-level quantum mechanical method, while the surrounding solvent molecules are described using classical molecular mechanics, providing a balance between accuracy and computational cost.

Theoretical studies on related aminonitronaphthalenes show that solvent polarity can dramatically alter the photophysical outcomes. nih.gov

Stabilization of CT States: Polar solvents can stabilize the highly polar charge-transfer excited state, leading to a red shift (lower energy) in the fluorescence emission spectrum. rsc.orgmdpi.com This phenomenon, known as solvatochromism, is a hallmark of molecules with large differences in ground- and excited-state dipole moments. mdpi.com

Promotion of Non-Radiative Decay: While stabilizing the CT state, polar solvents can also open up or accelerate non-radiative decay channels. TD-DFT calculations have shown that for 5-amino-1-nitronaphthalene, polar solvents like acetonitrile (B52724) can induce a distortion in the nitro group in the S₁ state. nih.gov This structural change facilitates faster intersystem crossing to the triplet state, effectively quenching fluorescence. nih.govacs.org

The table below summarizes the calculated effects of solvent on the excited-state properties of 5-amino-1-nitronaphthalene (a structural isomer of this compound), illustrating these principles. nih.gov

| Property | Toluene (Nonpolar) | Acetonitrile (Polar) | Effect of Polarity |

|---|---|---|---|

| Fluorescence | Observable | Quenched | Polarity enhances quenching |

| Excited State (S₁) Geometry | Planar (Amine Group) | Distorted (Nitro Group) | Polarity induces distortion |

| Primary Non-Radiative Pathway | Charge Transfer Decay | Intersystem Crossing (ISC) | Pathway shifts with polarity |

| Calculated Dipole Moment Ratio (|μ*|/|μ₀|) | ~2.0 | ~2.0 | High CT character in both |

These computational results underscore that the solvent is not a passive medium but an active participant in directing the excited-state deactivation pathways. nih.govchemrxiv.org

Reaction Mechanism Elucidation and Regioselectivity Prediction

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms involving aromatic compounds and for predicting the regioselectivity of their reactions, such as nitration or coupling. nih.govresearchgate.net

Transition State Analysis and Reaction Pathways

The exploration of a chemical reaction's mechanism at a molecular level is achieved by mapping its potential energy surface (PES). A cornerstone of this process is transition state (TS) analysis . researchgate.net Using methods like Density Functional Theory (DFT), computational chemists can locate the transition state structures, which are the highest energy points along a reaction coordinate. nih.govresearchgate.net

For a reaction involving this compound, this process would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and an electrophile) and potential products are computationally optimized to find their lowest energy structures.

TS Search: Algorithms are used to locate the saddle point on the PES connecting reactants to products. This provides the structure of the transient species at the peak of the energy barrier.

Frequency Calculation: A vibrational frequency analysis is performed on the TS structure. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

By identifying the transition states for all possible competing reaction pathways, a complete map of the mechanism can be constructed. The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway allows for a direct comparison of their feasibility. nih.gov Pathways with lower activation barriers are kinetically favored and will proceed more rapidly. libretexts.org

Energy Landscape Investigations and Kinetic vs. Thermodynamic Control

When a reaction can yield multiple products (e.g., different isomers), the final product distribution is governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Computational investigation of the reaction's energy landscape is crucial for predicting which regime will dominate under specific reaction conditions. libretexts.orgopenstax.org

Kinetic Control: This regime prevails when reactions are fast, run at low temperatures, and are irreversible. libretexts.orgopenstax.org The major product formed is the one that is generated the fastest, meaning it proceeds via the transition state with the lowest activation energy (ΔG‡). libretexts.org This product is known as the kinetic product.

Thermodynamic Control: This regime is dominant when reactions are reversible, typically at higher temperatures, allowing equilibrium to be established. wikipedia.orgopenstax.org The major product is the most stable one (the one with the lowest Gibbs free energy, ΔG), regardless of how fast it is formed. wikipedia.org This is the thermodynamic product.

Computational chemistry distinguishes between these two scenarios by calculating the complete energy profile for all competing pathways, from reactants to products, including all intermediates and transition states. researchgate.net By comparing the activation energies (ΔG‡) of the competing transition states and the final Gibbs free energies (ΔG) of the products, a clear prediction can be made. nih.gov For example, if pathway A has a lower ΔG‡ than pathway B, product A is the kinetic product. If product B has a more negative ΔG than product A, it is the thermodynamic product. This analysis allows chemists to theoretically determine how to steer a reaction toward a desired outcome by adjusting reaction conditions like temperature. libretexts.org

Computational Design of Derivatives with Tailored Electronic and Optical Properties

A significant application of theoretical chemistry is the in silico design of novel molecules with specific, tailored properties, avoiding costly and time-consuming trial-and-error synthesis. nih.gov For a scaffold like this compound, computational methods can be used to predict how structural modifications will impact its electronic and optical characteristics.

The fundamental approach involves a systematic modification of the parent structure and subsequent calculation of the desired properties using quantum chemical methods. nih.gov Key strategies include:

Modifying Donor-Acceptor Strength: The electronic properties are dominated by the push-pull nature of the amine and nitro groups. The optical properties can be fine-tuned by replacing these groups with substituents of varying electron-donating or -withdrawing strengths. For instance, replacing the -NH₂ group with a -N(CH₃)₂ group (a stronger donor) or an -NHC(O)CH₃ group (a weaker donor) would predictably alter the charge transfer character and, consequently, the absorption and emission wavelengths. nih.gov

Extending π-Conjugation: Adding conjugated linkers or fusing additional aromatic rings to the naphthalene core can be used to shift the absorption and emission spectra to longer wavelengths (a bathochromic shift). nih.gov

Introducing Auxochrome/Auxoflour Groups: Strategic placement of other functional groups can influence properties like quantum yield and solubility.

DFT and TD-DFT are the workhorse methods for these predictive studies. nih.gov They allow for the reliable calculation of key parameters that guide molecular design, as shown in the table below.

| Property | Computational Method | Application in Design |

|---|---|---|

| Absorption Wavelength (λmax) | TD-DFT | Tuning color and excitation requirements |

| Emission Wavelength | TD-DFT (Excited State Optimization) | Designing fluorophores with specific emission colors |

| Oscillator Strength (f) | TD-DFT | Predicting the intensity of absorption/emission |

| HOMO-LUMO Gap | DFT | Assessing electronic stability and color |

| Nonlinear Optical (NLO) Properties | DFT (Polarizability, Hyperpolarizability) | Designing materials for photonics and optical devices nih.gov |

By creating a virtual library of derivatives and calculating their properties, researchers can identify the most promising candidates for synthesis, significantly accelerating the discovery of new materials with tailored functions. nih.gov

Research Applications in Advanced Organic Chemistry and Materials Science

Role as a Key Building Block for Complex Organic Synthesis

3-Nitronaphthalen-1-amine and its isomers serve as crucial starting materials or intermediates in the construction of elaborate organic structures. The presence of reactive sites—the amino group and the activated aromatic ring—allows for a wide range of chemical transformations.

Nitrogen-containing heterocycles are a cornerstone of medicinal and materials chemistry, and this compound provides a direct pathway to certain classes of these compounds. openmedicinalchemistryjournal.comnih.govresearchgate.netmdpi.comrsc.org

Quinolines: Research has demonstrated the synthesis of chlorinated benzoquinoline derivatives using an aza-Diels–Alder (Povarov) reaction. rsc.org In this approach, a derivative, 2-Chloro-4-nitronaphthalen-1-amine, is used as a key precursor. rsc.orgescholarship.org The process involves converting the amine to a diazonium salt, followed by substitution to introduce an iodo group. escholarship.org This modified naphthalene (B1677914) building block can then undergo further reactions, such as the Povarov reaction, to construct the complex quinoline (B57606) scaffold. rsc.org The classic Povarov reaction employs an electron-deficient diene and an electron-rich dienophile to form a dihydro intermediate, which is then oxidized to create the quinoline moiety. rsc.org There are numerous methods for synthesizing quinolines, including the Combes, Friedländer, and Skraup syntheses. escholarship.orgmdpi.com

Table 1: Synthesis of a Chlorinated Benzoquinoline Precursor

| Reactant | Reagents | Product | Reference |

|---|

Naphthylpyrroles: While direct synthesis from this compound is less commonly documented, related nitronaphthalenes are known precursors to N-naphthylpyrroles. For instance, 1-nitronaphthalene (B515781) can react with various dienes at high temperatures to yield N-naphthylpyrroles through a process of heterocycloaddition and subsequent thermal rearrangement. researchgate.net This reactivity highlights the potential of the nitronaphthalene scaffold in forming five-membered heterocyclic rings.

The strategic placement of the nitro and amino groups on the naphthalene core allows for the synthesis of highly functionalized derivatives with tailored properties. nih.govnih.govthieme-connect.com Researchers have developed methods to introduce additional chemical groups, creating complex molecules for various applications. orientjchem.orgasianpubs.org

One notable example is the synthesis of 1-(1-amino-4-nitronaphthalen-2-yl)alka-1,3-diynes. chim.it This is achieved through a Sonogashira coupling reaction between 2-iodo-4-nitronaphthalen-1-amine and 1,3-diynes. chim.it This method demonstrates how the this compound framework can be expanded by creating new carbon-carbon bonds, leading to conjugated systems with potential applications in materials science. chim.it

Investigation of Environmental Contaminants and Related Compounds

Nitrated polycyclic aromatic hydrocarbons (NPAHs), the chemical class that includes this compound, are of significant interest in environmental science due to their presence and persistence in the environment. internationalscholarsjournals.com These compounds are often formed through the reaction of parent PAHs, like naphthalene, with nitrogen oxides in the atmosphere. acs.orgorst.edu

NPAHs are considered environmental contaminants and are often found in the atmosphere as components of secondary organic aerosols. zghjkx.com.cnebi.ac.uk Specifically, compounds like 1-nitronaphthalene are listed as hazardous air pollutants by the United States Environmental Protection Agency (EPA). ontosight.ai The toxicity and potential carcinogenicity of NPAHs are a significant concern, with some studies classifying 1-nitronaphthalene as "possibly carcinogenic to humans". ontosight.aiiarc.fr The reduction of nitroaromatic compounds in the environment can lead to the formation of aromatic amines, which are generally less toxic. researchgate.net

Applications in Early-Stage Chemical Probe and Ligand Discovery Research

The compound this compound is a valuable scaffold in advanced organic chemistry, particularly in the preliminary stages of developing chemical probes and discovery ligands. Its utility stems from the unique arrangement of an electron-donating amine group and an electron-withdrawing nitro group on a rigid naphthalene core. This "push-pull" electronic system is a foundational feature for creating molecules with specific photophysical properties, such as fluorescent probes. Furthermore, the reactive nature of both the amino and nitro functional groups provides synthetic handles for building libraries of derivative compounds for screening as potential ligands against biological targets. ontosight.ainih.gov

Detailed Research Findings

Research in this area leverages this compound as a versatile starting material or intermediate. lookchem.comnih.gov The primary amino group can undergo a variety of chemical transformations, including acylation, alkylation, and participation in condensation reactions to form heterocyclic systems. rsc.org Concurrently, the nitro group can be selectively reduced to a second amino group, yielding a naphthalene-1,3-diamine derivative. unimi.it This diamine is a key precursor for a wide array of more complex molecules, including those with potential biological activity. unimi.itcuni.cz

Applications in Fluorescent Probe Development

The inherent photophysical potential of the nitronaphthylamine skeleton makes it an attractive starting point for fluorescent probes. While nitroaromatic compounds are often associated with fluorescence quenching, strategic molecular design can overcome this limitation. nih.gov Attaching an electron-donating group (like an amine) to the naphthalene ring system that lacks the nitro group can significantly enhance the fluorescence quantum yield. nih.gov

In the case of this compound, the amino and nitro groups are positioned on the same aromatic ring. While this specific arrangement may not be optimal for intense native fluorescence, the compound serves as an excellent precursor. For instance, the reduction of the nitro group followed by selective functionalization of the two resulting amino groups allows for the synthesis of tailored fluorescent dyes. These probes can be designed to respond to specific analytes or changes in their microenvironment, such as polarity or pH.

The general strategy involves creating a donor-pi-acceptor (D-π-A) system, where the naphthalene core acts as the π-bridge. The table below illustrates how modifications to a related naphthalene-based probe scaffold can tune its photophysical properties.

| Naphthalene Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Application Note |

|---|---|---|---|---|

| NBD-labeled Alanine | 468 | 535 | - | Used for real-time imaging of amino acid transport. mdpi.com |

| 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) derivative | ~340 | ~520 | Variable | Classic environmentally sensitive probe; emission is highly dependent on solvent polarity. |

| 6-methoxy-naphthalene-2,3-dicarbaldehyde (MNDA) + GSH | 450 | 531 | 0.28 | Probe for detecting Glutathione (GSH) in biological systems. |

| Pyrrolo[3,2-b]pyrrole with 7-nitro-benzoxadiazolyl groups | ~580 | 639 | Up to 0.88 | Example of a highly fluorescent, red-shifted dye achieved by combining a donor core with nitro-containing acceptors. researchgate.net |

Applications in Ligand Discovery

In medicinal chemistry and ligand discovery, the goal is to synthesize molecules that can bind with high affinity and selectivity to a biological target, such as a protein or enzyme. The naphthalene scaffold is a common motif in bioactive compounds. This compound provides a robust starting point for generating a library of diverse chemical structures. rsc.org

The synthetic pathway often begins with the modification of the primary amine or the reduction of the nitro group. For example, reductive amination can be used to introduce a variety of substituents at the amino position, while the subsequent reduction of the nitro group and further derivatization can build molecular complexity. cuni.cz This approach allows for the systematic exploration of the chemical space around the naphthalene core to identify structure-activity relationships (SAR).

The following table outlines a representative synthetic strategy for diversifying the this compound scaffold for the purpose of ligand discovery.

| Reaction Step | Reagents & Conditions | Intermediate/Product Class | Purpose in Ligand Discovery |

|---|---|---|---|

| 1. N-Alkylation/Acylation | Alkyl halide/Acyl chloride, Base | N-substituted-3-nitronaphthalen-1-amines | Introduce diverse side chains to probe binding pockets for steric and electronic complementarity. rsc.org |

| 2. Nitro Group Reduction | H2/Pd/C, or Fe/HCl | N1-substituted-naphthalene-1,3-diamines | Generates a second reactive site for further functionalization. unimi.it |

| 3. Second Amine Functionalization | Sulfonyl chlorides, Carboxylic acids (Amide coupling) | Di-substituted naphthalene diamines | Adds hydrogen bond donors/acceptors and explores different vector spaces from the core scaffold. |

| 4. Heterocycle Formation | Dicarbonyls, etc. | Naphtho-fused heterocycles (e.g., benzodiazepines, quinoxalines) | Creates rigid, conformationally constrained analogues to improve binding affinity and selectivity. chim.it |

Through these synthetic strategies, libraries of compounds derived from this compound can be generated and screened against biological targets to identify initial "hit" compounds. These hits serve as the foundation for more refined lead optimization efforts in drug discovery programs.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of nitroaromatic compounds and their subsequent reduction to aromatic amines are cornerstone transformations in organic chemistry. rsc.org However, traditional methods often rely on harsh conditions or generate significant waste. Future research should focus on developing greener synthetic routes to 3-Nitronaphthalen-1-amine and its derivatives.

Key research objectives include:

Catalytic Hydrogenation: While catalytic hydrogenation is a clean method for reducing nitroarenes, achieving chemoselectivity in the presence of other reducible groups can be challenging. rsc.orglongdom.org A significant challenge is to develop catalysts that can selectively reduce the nitro group of a dinitronaphthalene precursor to yield this compound without affecting other functional groups or the second nitro group. Research into novel catalytic systems, such as amine-functionalized magnetic nanoparticles supporting palladium or inexpensive nickel-based catalysts, could provide highly efficient and reusable options. rsc.orgresearchgate.net

Amine Oxidation: An alternative sustainable pathway is the regioselective oxidation of a naphthalenamine precursor. mdpi.com Developing methods that use environmentally benign oxidants like hydrogen peroxide is a key goal. mdpi.com Overcoming challenges related to regioselectivity in the nitration of the naphthalene (B1677914) ring system remains a primary obstacle. mdpi.com

Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) offers an alternative to using high-pressure hydrogen gas, employing molecules like alcohols or organic acids as the hydrogen source. longdom.org A novel approach involves using commercial metallic iron powder in water, which functions as the terminal hydrogen source without external acids or bases, offering a non-hazardous and highly chemoselective protocol. longdom.org Applying and optimizing such a system for the synthesis of this compound from a dinitronaphthalene precursor would be a significant step forward in green chemistry.

Table 1: Comparison of Synthetic Methodologies for Aromatic Amines

| Method | Traditional Approach | Potential Sustainable Approach | Key Challenge for this compound |

|---|---|---|---|

| Nitro Group Reduction | Use of stoichiometric metal reductants (e.g., Fe, Sn) in strong acid. longdom.org | Catalytic hydrogenation with reusable catalysts (e.g., Ni/SiO2, supported Pd) or iron in water. longdom.orgresearchgate.net | Achieving mono-reduction of a dinitronaphthalene precursor with high regioselectivity. |

| Electrophilic Nitration | Nitration with mixed nitric and sulfuric acids. | Use of solid acid catalysts or milder nitrating agents to improve regioselectivity and reduce acid waste. | Controlling the position of nitration on the naphthalene ring to achieve the desired 3-nitro isomer. |

| Amine Oxidation | Oxidation with strong, often hazardous, peroxyacids. | Catalytic oxidation using H₂O₂ with catalysts like tungstophosphoric acid or a hydrated titanium matrix. mdpi.com | Preventing over-oxidation and controlling regioselectivity during the initial amination or subsequent nitration step. |

Elucidation of Undiscovered Reactivity Patterns and Unconventional Transformations

The reactivity of nitroarenes is often dominated by the reduction of the nitro group to an amine. rsc.org However, recent advances have shown that the nitro group can participate in a variety of novel transformations. A significant future direction is to explore this untapped potential for this compound.

C–N Bond Cleavage and Cross-Coupling: Research has demonstrated that the C–N bond of nitroarenes can be cleaved and used in palladium-catalyzed cross-coupling reactions. rsc.org This allows the nitro group to act as a leaving group for the synthesis of biaryls or N-arylated heterocycles. rsc.org Applying these denitrative coupling methods to this compound could provide a novel route to complex, functionalized naphthalene derivatives that are otherwise difficult to access.

Skeletal Editing: The generation of aryl nitrene intermediates from nitroarenes under photochemical conditions can lead to fascinating skeletal editing of the aromatic ring. rsc.org Investigating the photochemistry of this compound could uncover pathways to novel heterocyclic structures or ring-expanded products.

N–O Bond Utilization: The oxygen atoms of the nitro group can be used as an internal oxidant in transition-metal-catalyzed reactions. This emerging area, known as oxygen transfer chemistry, could be applied to this compound for intramolecular C-H oxygenation or other redox-neutral transformations. rsc.org

Advanced Spectroscopic Probes for Real-Time Mechanistic Investigations of Complex Reactions

Understanding the mechanisms of the synthesis and reactions of this compound is crucial for optimization and discovery. Advanced spectroscopic techniques offer powerful tools for these investigations.

Time-Resolved Spectroscopy: Nitroaromatic compounds are typically non-fluorescent due to rapid intersystem crossing. nsf.govresearchgate.net However, the introduction of a strong electron-donating group like an amine can dramatically alter the photophysical properties, potentially opening a radiative decay pathway and making the molecule fluorescent. nsf.govnih.gov Time-resolved pump-probe spectroscopy can be used to study the dynamics of the excited states of this compound on ultrafast timescales, providing insight into the interplay between fluorescent emission and non-radiative decay pathways. numberanalytics.com This is critical for developing applications in photonics and materials science.

In-Situ Reaction Monitoring: Techniques like stopped-flow systems coupled with FT-IR or UV-Visible absorbance spectroscopy can provide real-time kinetic and mechanistic data on fast reactions. perkinelmer.com Applying these methods to the synthesis or transformation of this compound would allow for the identification of transient intermediates and the optimization of reaction conditions to improve yield and selectivity. perkinelmer.com

Multidimensional NMR Spectroscopy: For characterizing complex derivatives of this compound, advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) are indispensable for unambiguous structure elucidation. numberanalytics.com These methods can reveal detailed information about molecular structure and connectivity, which is vital when exploring novel reactivity patterns.

Table 2: Application of Advanced Spectroscopic Techniques

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| Time-Resolved Spectroscopy | Dynamics of excited states (lifetimes, decay pathways). numberanalytics.com | Understanding the photophysics to design fluorescent materials or photosensitizers. nih.gov |

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational properties of molecules on metal surfaces. numberanalytics.com | Detecting and identifying the compound at very low concentrations or studying its interaction with metallic catalysts. |

| Stopped-Flow FT-IR | Real-time chemical information during fast reactions. perkinelmer.com | Investigating the kinetics and identifying short-lived intermediates in its synthesis or derivatization reactions. |

| 2D NMR Spectroscopy | Detailed molecular structure and chemical bonding. numberanalytics.com | Confirming the structure of novel products from unconventional transformations or skeletal editing reactions. |

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Predictive Design

The intersection of machine learning (ML) and computational chemistry is revolutionizing how molecules are designed and studied. nih.govarxiv.org Applying these tools to this compound can accelerate research and uncover new possibilities.

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new molecules, including reactivity, solubility, and spectroscopic characteristics. frontiersin.org For this compound, ML could predict the outcomes of novel cross-coupling reactions or forecast the photophysical properties of its derivatives with different substituents.

Accelerating Quantum Calculations: Quantum chemistry methods provide accurate predictions but are computationally expensive. uic.edu ML algorithms can learn from quantum mechanical data to create models that can predict energies and molecular properties with similar accuracy but at a fraction of the computational cost, enabling high-throughput screening of potential derivatives. nih.govuic.edu

Reaction Optimization and Synthesis Design: AI can analyze vast reaction databases to propose novel and efficient synthetic routes. arxiv.org Such tools could be used to design more sustainable pathways to this compound or to identify optimal conditions for its functionalization, saving significant experimental time and resources.

Table 3: Potential AI and Machine Learning Applications

| Application Area | Machine Learning Task | Specific Goal for this compound |

|---|---|---|

| Property Prediction | Regression, Classification | Predict fluorescence quantum yields, absorption maxima, or solubility of novel derivatives. frontiersin.org |

| Reaction Prediction | Graph-based models, NLP | Predict the major product and yield of unexplored reactions involving the amine or nitro group. |

| Accelerated Discovery | Active Learning, Generative Models | Design new derivatives with targeted properties (e.g., specific emission wavelength) and guide experimental synthesis. uic.edu |

| Synthetic Route Planning | Retrosynthesis Algorithms | Propose atom-economical and sustainable synthetic pathways from simple starting materials. arxiv.org |

Exploration of Novel Applications in Emerging Fields of Chemical Science

The unique "push-pull" electronic structure of this compound makes it an attractive candidate for several emerging fields.

Materials Science: The combination of an electron-donating amine and an electron-withdrawing nitro group on a polarizable naphthalene core suggests potential in nonlinear optics. rsc.org Furthermore, research into making nitroaromatics fluorescent opens the door to developing new organic light-emitting diode (OLED) materials or fluorescent sensors based on the this compound scaffold. nsf.govnih.gov

Photocatalysis: Nitroaromatic compounds have beneficial reduction potentials, making them potential photosensitizers or photo-oxidants if their typically short excited-state lifetimes can be extended. nih.gov Research has shown that strategic placement of an amine group can increase the singlet-excited-state lifetime by several orders of magnitude. nsf.govnih.gov Exploring the photocatalytic activity of this compound could lead to new green chemistry applications.

Medicinal Chemistry: Aromatic amines and nitroarenes are important pharmacophores found in many bioactive compounds. rsc.orgmdpi.com While outside the direct scope of this technical analysis, a future avenue of research would be to use this compound as a scaffold for creating libraries of new compounds for biological screening.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-nitronaphthalene (B515781) |

| 2-methoxy-3-nitropyridine |

| 5-nitroindole |

| pyrrole (B145914) |

| indole |

| carbazole |

| morpholine |

| p-cresol |

| benzyl alcohol |

| trifluoroacetic anhydride |

| water |

| P(OiPr)3 |

| PhSiH3 |

| K3PO4 |

| Pd(acac)2 |

| BrettPhos |

| hydrogen peroxide |

| iron |

| tin |

| palladium |

| nickel |

Q & A

Q. What are the common synthetic routes for preparing 3-Nitronaphthalen-1-amine, and how can its purity be validated?